Product packaging for Crosstide(Cat. No.:CAS No. 171783-05-4)

Crosstide

Cat. No.: B550012
CAS No.: 171783-05-4
M. Wt: 1164.2 g/mol
InChI Key: KJAXEBRGQOHHOY-VXRVIWLSSA-N
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Description

Overview of Crosstide as a Biochemical Tool

This compound is a synthetic peptide analog derived from the sequence of glycogen (B147801) synthase kinase-3 (GSK3), a known physiological substrate for the protein kinase B (Akt/PKB). medchemexpress.comsinobiological.comdundee.ac.ukeurogentec.comiscabiochemicals.com With the peptide sequence GRPRTSSFAEG, or CGSGSGRPRTSSFAEG when including a label sinobiological.comdundee.ac.ukeurogentec.comrevvity.comcore.ac.uknih.gov, this compound serves as an effective substrate in in vitro kinase assays. sinobiological.comrevvity.comnih.govacs.orgnih.govaai.orgthermofisher.com Its primary utility lies in measuring the enzymatic activity of Akt/PKB and other related AGC kinases, including MAPKAP kinase-1, p70 S6 kinase, and SGK. dundee.ac.ukeurogentec.comiscabiochemicals.comnih.gov By providing a standardized peptide sequence that can be phosphorylated by these kinases, researchers can quantitatively assess kinase activity under various experimental conditions. acs.orgthermofisher.com This makes this compound a valuable tool for investigating kinase regulation, activation, and inhibition.

Foundational Principles of Kinase Substrate Design

The design of peptide substrates like this compound is often based on the phosphorylation sites of native protein substrates. dundee.ac.ukeurogentec.comiscabiochemicals.comnih.gov Utilizing sequences derived from physiological substrates, such as the GSK3 sequence in the case of this compound, can lead to peptide reporters whose phosphorylation behavior is more predictable and relevant for studying the corresponding kinase activity. acs.orgnih.gov While kinases exhibit catalytic promiscuity and can phosphorylate alternative substrates, the use of substrates that mimic physiological ones allows for the development of enzyme assays that can identify specific inhibitors and help elucidate the physiological function of kinases. nih.gov Specificity in kinase-substrate interactions can also be guided by docking interactions between the kinase and distinct motifs on the substrate, in addition to the phosphorylation site itself. conicet.gov.ar

Scope and Significance in Contemporary Molecular Biology Research

This compound plays a significant role in contemporary molecular biology research by enabling the quantitative measurement of key signaling kinases. acs.orgthermofisher.com Its application extends to various research areas, including the study of the AKT/PKB pathway, cancer, inflammation, and metabolic disorders. sinobiological.com Researchers have used this compound to assess Akt activity in different cellular contexts, such as in cell lysates aai.orgnih.gov and in studies investigating the influence of cellular environments like lipid rafts on kinase activity. aacrjournals.org Furthermore, peptide substrate reporters like this compound offer advantages in cross-species studies, as the active site of enzymes is often highly conserved, potentially allowing for the assay of kinase homologues in diverse organisms. acs.orgnih.gov Studies using this compound have provided insights into the phosphorylation kinetics of kinases like Akt compared to other peptide substrates acs.orgnih.gov and have been applied to investigate kinase activity in response to physiological stimuli in tissues like human skeletal muscle. nih.gov

Kinases Utilizing this compound as a Substrate

KinaseNotes
Akt/PKBPrimary substrate, including isoforms PKBα, PKBβ, and PKBγ. medchemexpress.comsinobiological.comdundee.ac.ukeurogentec.comiscabiochemicals.comnih.govaai.org
MAPKAP kinase-1Also recognized. dundee.ac.ukeurogentec.comiscabiochemicals.comnih.gov
p70 S6 kinase (p70S6K)Also recognized. dundee.ac.ukeurogentec.comiscabiochemicals.comnih.gov
SGKAlso recognized. dundee.ac.ukiscabiochemicals.com

Selected Research Findings Using this compound

Study ContextKey FindingSource
Akt activity in 16HBE14o- cells exposed to RV39Demonstrated in vitro this compound kinase activity, confirmed by immunoblotting. medchemexpress.com medchemexpress.com
Akt activity in human skeletal muscleUsed to determine panPKB activity, showing no significant change after resistance exercise. nih.gov nih.gov
PKB homologues in D. discoideum and T. thermophilaThis compound showed the fastest phosphorylation kinetics compared to other tested peptide substrates in both organisms. acs.orgnih.gov acs.orgnih.gov
Endogenous and Myristoylated Akt in lipid raftsActivity of raft-resident MyrAkt1 immune complexes toward Histone 2B was greater than towards this compound, suggesting substrate preference modulation by the raft environment. aacrjournals.org aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H77N17O17 B550012 Crosstide CAS No. 171783-05-4

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H77N17O17/c1-24(38(74)59-28(14-15-35(70)71)39(75)56-21-36(72)73)57-41(77)30(19-26-9-4-3-5-10-26)61-42(78)31(22-66)62-43(79)32(23-67)63-45(81)37(25(2)68)64-40(76)27(11-6-16-54-47(50)51)60-44(80)33-13-8-18-65(33)46(82)29(58-34(69)20-49)12-7-17-55-48(52)53/h3-5,9-10,24-25,27-33,37,66-68H,6-8,11-23,49H2,1-2H3,(H,56,75)(H,57,77)(H,58,69)(H,59,74)(H,60,80)(H,61,78)(H,62,79)(H,63,81)(H,64,76)(H,70,71)(H,72,73)(H4,50,51,54)(H4,52,53,55)/t24-,25+,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAXEBRGQOHHOY-VXRVIWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N17O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432141
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1164.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171783-05-4
Record name Crosstide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Structural Investigations of Crosstide

Chemical Synthesis and Analog Generation

The production of Crosstide and its analogs relies heavily on established peptide synthesis techniques, allowing for precise control over the amino acid sequence and the introduction of various modifications.

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides like this compound. bachem.combeilstein-journals.org This technique involves the stepwise assembly of amino acids onto an insoluble solid support, typically a resin. bachem.combeilstein-journals.org The C-terminus of the initial amino acid is anchored to the resin, and subsequent protected amino acids are added sequentially to the growing peptide chain. bachem.combeilstein-journals.org Each coupling step is followed by washing steps to remove excess reagents and by-products, significantly simplifying the purification process compared to solution-phase synthesis. bachem.combiotage.com The Fmoc/t-Bu protecting group strategy is commonly employed in SPPS for its efficiency and compatibility with automated synthesis platforms. beilstein-journals.org Once the desired peptide sequence is assembled, it is cleaved from the resin, usually under acidic conditions, and then purified. bachem.com Trifluoroacetic acid (TFA) is often used in the cleavage process, and residual TFA can be present in the final peptide product. novoprolabs.com

Introduction of Chemical Modifications and Derivatizations (e.g., Fluorescent, Biotinylated Labels)

To enhance their utility in various assays and detection methods, this compound and its analogs are frequently modified with chemical labels such as fluorescent dyes and biotin (B1667282). eurogentec.comiscabiochemicals.comeurogentec.com These modifications allow for the detection and visualization of the peptide or its interaction with target enzymes. Fluorescently labeled this compound, such as 5-FAM-labeled this compound, retains similar enzyme activity compared to the unlabeled peptide and is used in kinase activity assays, where the phosphorylation state can be detected by changes in mobility or fluorescence properties. eurogentec.comacs.org Biotinylation involves the attachment of a biotin moiety to the peptide, which can then be detected using streptavidin conjugates or other biotin-binding proteins. medchemexpress.combiotium.com Biotinylated this compound also demonstrates similar enzymatic activity to the unmodified peptide. eurogentec.comiscabiochemicals.com These derivatizations are typically introduced during or after the solid-phase peptide synthesis process using appropriate chemical reactions. biotium.com

Structural Characterization and Conformational Dynamics

Understanding the structure and dynamics of this compound is crucial for elucidating its interaction with kinases and other binding partners. Various spectroscopic and biophysical techniques, along with computational methods, are employed for this purpose.

Spectroscopic Analysis for Conformational States

Spectroscopic methods are valuable tools for investigating the conformational states of peptides in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the secondary structure elements present in a peptide and their flexibility. nih.govresearchgate.netnih.gov Changes in CD spectra or NMR chemical shifts can indicate conformational changes induced by environmental factors or binding interactions. nih.govresearchgate.net While specific spectroscopic data solely focused on the conformational states of this compound in isolation are not extensively detailed in the provided search results, these techniques are broadly applicable to peptide structural analysis and would be relevant for comprehensive studies of this compound's conformation.

Advanced Biophysical Techniques (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)

Advanced biophysical techniques offer more detailed information about peptide structure, dynamics, and interactions. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing protein and peptide dynamics and conformational changes. youtube.comthermofisher.comnih.govnih.gov HDX-MS measures the rate at which hydrogen atoms in the peptide backbone exchange with deuterium (B1214612) from the surrounding solvent. youtube.comthermofisher.comnih.gov Regions of the peptide that are more exposed to the solvent or are more flexible will exchange hydrogens for deuteriums more rapidly than protected or rigid regions. youtube.comthermofisher.comnih.gov By analyzing the deuterium uptake over time using mass spectrometry, researchers can gain insights into the solvent accessibility and dynamics of different parts of the peptide, as well as identify regions involved in binding interactions. youtube.comthermofisher.comnih.govnih.gov HDX-MS has been used to investigate the mechanism of activation of kinases like Sgk3, which interacts with substrates similar to this compound. researchgate.net

Computational Modeling and Molecular Dynamics Simulations of Peptide-Enzyme Interactions

Computational modeling and molecular dynamics (MD) simulations play a significant role in understanding the interactions between peptides like this compound and their target enzymes at an atomic level. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.complos.orgfrontiersin.org These methods can provide insights into the binding poses, interaction energies, and conformational changes that occur upon binding. researchgate.netnih.govfrontiersin.orgmdpi.com Molecular docking can be used to predict putative binding sites, and MD simulations can refine these predictions and explore the dynamics of the peptide-enzyme complex over time. frontiersin.orgmdpi.com Studies have utilized computational models and MD simulations to investigate peptide-protein binding, including how peptides bind in protein pockets. researchgate.net Specifically, the this compound peptide, which mimics a natural substrate of AKT, has been shown to bind in a specific furrow of the AKT enzyme based on X-ray structure data, which can be complemented by computational studies. researchgate.net MD simulations can also be applied to study the effects of modifications on peptide conformation and interaction, and to understand the dynamics of enzyme-substrate interactions. nih.govfrontiersin.orgmdpi.complos.orgfrontiersin.org

Crosstide in Kinase Enzymology and Specificity Studies

Substrate Specificity and Selectivity Profiling across Kinase Families

Crosstide's utility lies in its ability to be phosphorylated by multiple kinases, making it a common substrate for profiling the specificity and selectivity within and across different kinase families, particularly within the AGC group. merckmillipore.comcaymanchem.comthermofisher.com Studies employing this compound have provided insights into the preferred substrate motifs and interaction mechanisms of key signaling kinases.

Protein Kinase B (Akt) Isoforms (PKBα, PKBβ, PKBγ) and their Activation Mechanisms

Protein Kinase B (Akt), also known as PKB, is a critical node in various signaling pathways and exists as three isoforms: PKBα (Akt1), PKBβ (Akt2), and PKBγ (Akt3). thermofisher.commedchemexpress.comcapes.gov.brdiabetesjournals.org These isoforms are activated downstream of phosphoinositide 3-kinase (PI3K) signaling, which leads to the generation of phosphatidylinositol-3,4-bisphosphate (PIP2) and phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). thermofisher.commedchemexpress.comdiabetesjournals.org PIP3 binds to the pleckstrin homology (PH) domain of Akt, causing its translocation to the plasma membrane where it is phosphorylated by upstream kinases, notably Phosphoinositide-dependent Kinase 1 (PDK1) at a threonine residue in the activation loop (Thr308 in Akt1) and by mTORC2 at a serine residue in the hydrophobic motif (Ser473 in Akt1). thermofisher.commedchemexpress.comwikipedia.org

This compound functions as a substrate for Akt isoforms in the presence of ATP. merckmillipore.commedchemexpress.com Research indicates that this compound displays similar specificities towards PKBα, PKBβ, and PKBγ isoforms, with reported Km values around 4 µM. merckmillipore.com This suggests that while this compound is a substrate for all three main Akt isoforms, their affinity for this particular peptide is comparable. Some research suggests that while this compound is a substrate for Akt, other peptide reporters might exhibit greater specificity for human Akt. acs.orgacs.org

Data on Akt Isoform Specificity with this compound:

Akt IsoformKm (µM)NotesSource
PKBα (Akt1)~4Similar specificity across isoforms merckmillipore.com
PKBβ (Akt2)~4Similar specificity across isoforms merckmillipore.com
PKBγ (Akt3)~4Similar specificity across isoforms merckmillipore.com

Studies using this compound have also been employed to assess the efficacy of Akt inhibitors. medchemexpress.comdiabetesjournals.org For instance, Akt inhibitor (Akti)-1/2, a selective non-ATP competitive inhibitor, potently inhibits PKBα and PKBβ in vitro and in cells, with relatively poor inhibition of PKBγ, highlighting the differential sensitivity of isoforms to certain inhibitors despite similar substrate affinity for this compound. diabetesjournals.org

MAPK-Activated Protein Kinase 1 (MAPKAP Kinase-1) Interactions

MAPK-activated protein kinase 1 (MAPKAP Kinase-1), also known as MSK1, is a serine/threonine kinase activated by the MAPK pathways, specifically by ERK1/2 and p38 MAPK. nih.govnih.gov These kinases phosphorylate MSK1 at multiple sites, leading to its activation. nih.gov

p70 Ribosomal S6 Kinase (p70S6K) Activity Assessment

p70 Ribosomal S6 Kinase (p70S6K), also known as S6K1, is another serine/threonine kinase that plays a key role in protein synthesis and cell growth, acting downstream of the PI3K/PDK1/mTOR pathway. wikipedia.orgsdbonline.org p70S6K is phosphorylated and activated by PDK1 and mTORC1. wikipedia.orgnih.govqeios.com

This compound is a known substrate for p70S6K. merckmillipore.comcaymanchem.comiscabiochemicals.comapexbt.com In vitro kinase assays frequently utilize this compound to measure p70S6K activity. apexbt.comcosmobiousa.com Studies have shown that p70S6K can phosphorylate the this compound peptide. cosmobiousa.com The use of this compound in such assays allows for the assessment of p70S6K catalytic efficiency and can be used to evaluate the effect of inhibitors targeting this kinase. apexbt.com

Data on p70S6K Activity with this compound:

KinaseSubstrateAssay TypeKey FindingSource
p70 S6 kinaseThis compoundIn vitro kinase assayUsed to determine specific activity; phosphorylation is measurable with [γ-32P]ATP. cosmobiousa.com

Serum/Glucocorticoid-regulated Kinase (SGK) Family Substrate Utilization (e.g., SGK3)

The Serum/Glucocorticoid-regulated Kinase (SGK) family consists of three isoforms (SGK1, SGK2, and SGK3) and belongs to the AGC kinase group. nih.govportlandpress.com SGK kinases are activated by similar mechanisms to Akt, involving phosphorylation by PDK1 and mTORC2 downstream of PI3K signaling. nih.govqeios.comnih.govportlandpress.com SGK3, like other SGK isoforms, is a serine/threonine protein kinase with a phox homology (PX) domain. genecards.org

This compound serves as a substrate for the SGK family, including SGK3. caymanchem.commybiosource.comthermofisher.comnih.gov In vitro kinase assays using this compound have been employed to measure the activity of SGK isoforms. portlandpress.comthermofisher.comnih.gov For example, SGK1 activity has been assayed using this compound as a substrate. portlandpress.comthermofisher.com The phosphorylation of this compound by SGK indicates that the SGK family recognizes the phosphorylation motif present in the peptide, similar to Akt and p70S6K. acs.org

Data on SGK Substrate Utilization with this compound:

Kinase Family MemberSubstrateAssay TypeKey FindingSource
SGK1This compoundIn vitro kinase assayUsed as a substrate to assess SGK1 activity. portlandpress.comthermofisher.com
SGK3This compoundSubstrateThis compound is a substrate for SGK3. caymanchem.com
SGK (general)This compoundSubstrateThis compound and a truncated version of B-5/I were phosphorylated by SGK. acs.org

Phosphoinositide-dependent Kinase 1 (PDK1) Activation and Substrate Docking

Phosphoinositide-dependent Kinase 1 (PDK1) is a master kinase that phosphorylates and activates a wide range of AGC kinases, including Akt, S6K, and SGK, at their activation loop site. wikipedia.orgnih.govnih.govconicet.gov.ar PDK1 itself does not always require phosphoinositides for its intrinsic activity, although membrane localization via PIP3 is crucial for the phosphorylation and activation of some substrates like Akt. wikipedia.orgnih.govconicet.gov.ar PDK1 contains a docking site known as the PIF pocket, which interacts with the hydrophobic motif (HM) of its substrates, particularly when the HM is phosphorylated. nih.govqeios.comnih.govconicet.gov.ar This docking interaction can allosterically activate PDK1 and enhance substrate phosphorylation. nih.govqeios.com

While this compound is a substrate for kinases activated by PDK1 (like Akt, S6K, and SGK), this compound itself is not typically described as a direct substrate of PDK1 for phosphorylation. Instead, PDK1 phosphorylates the activation loop of kinases like Akt, S6K, and SGK, enabling their subsequent phosphorylation of substrates like this compound. nih.govqeios.comnih.govconicet.gov.ar The interaction between PDK1 and its substrates often involves the docking of the substrate's hydrophobic motif to PDK1's PIF pocket, which is a distinct mechanism from direct substrate phosphorylation. nih.govqeios.comnih.govconicet.gov.ar this compound's role in this context is as a downstream target of the kinases activated by PDK1.

Integrin-Linked Kinase (ILK) Phosphorylation Events

Integrin-Linked Kinase (ILK) is a serine/threonine kinase that localizes to focal adhesions and plays roles in cell adhesion, migration, and survival. mdpi.comnih.gov ILK has been shown to phosphorylate various protein and peptide substrates in vitro. nih.gov

Research indicates that ILK can directly phosphorylate the GSK-3 derived this compound peptide. nih.govresearchgate.netmolbiolcell.orgplos.org Studies using recombinant ILK have demonstrated its ability to phosphorylate this compound in a concentration- and time-dependent manner. nih.govplos.org This phosphorylation occurs on the serine residue within the this compound sequence, corresponding to Ser9 of GSK-3β. nih.govplos.org The ability of ILK to phosphorylate this compound supports its classification as an authentic protein kinase. nih.gov

Data on ILK Phosphorylation of this compound:

KinaseSubstrateKey FindingSource
ILKGSK-3 this compoundRecombinant ILK phosphorylates this compound. Phosphorylation is dependent on ILK concentration and time. nih.govplos.org
ILKGSK-3 this compoundPhosphorylation occurs on the serine residue within the this compound sequence (corresponding to Ser9 of GSK-3β). nih.govplos.org

Cyclic AMP-Dependent Protein Kinase (PKA) Substrate Recognition

Cyclic AMP-dependent protein kinase (PKA) is a well-characterized enzyme involved in numerous cellular processes. mdpi.comnih.govmdpi.com PKA typically recognizes a consensus phosphorylation motif, often described as [R/K]-[R/K]-X-S/T, where R is arginine, K is lysine, X is any amino acid, and S/T is serine or threonine. nih.gov While Kemptide and CREBtide contain this canonical motif, this compound possesses a looser consensus motif that lacks a basic residue at the P-3 position (three residues N-terminal to the phosphorylation site). nih.gov Despite this difference, this compound is recognized and phosphorylated by PKA-Cα. mdpi.comnih.govnih.gov Studies examining the effects of redox modification on PKA-Cα activity have shown differential effects on substrate phosphorylation, including this compound. mdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net

Quantitative Enzymatic Activity and Reaction Kinetics

The quantitative measurement of kinase activity and the determination of reaction kinetics are fundamental aspects of enzymology. This compound is frequently employed as a substrate in various assay formats to achieve this. thermofisher.commyskinrecipes.com

Radiometric phosphorylation assays are considered a gold standard for directly measuring kinase activity. reactionbiology.cominterchim.comrevvity.com These assays involve the use of radioactive ATP, typically labeled with 32P or 33P, to quantify the transfer of a phosphate (B84403) group to a substrate like this compound. revvity.com The phosphorylated substrate is then separated from the remaining radioactive ATP, and the incorporated radioactivity is measured. revvity.com This method allows for direct detection of the catalytic product and can be used with various substrates, including peptides and proteins. reactionbiology.comrevvity.com Radiometric assays are amenable to high-throughput screening and provide reproducible data with low background signals. reactionbiology.comrevvity.comreactionbiology.com this compound has been used as a substrate in radiometric assays to determine initial reaction velocities of kinases. researchgate.net

In addition to radiometric methods, non-radiometric kinase assay formats offer alternative approaches for quantifying kinase activity. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction. nih.govpromega.combiomolecularsystems.compromega.com This assay is homogeneous, does not require radioactive components or antibodies, and can be used with various kinase and substrate combinations, including peptides like this compound. promega.compromega.com The ADP produced is converted into ATP, which is then measured using a luciferase/luciferin reaction, generating a luminescent signal proportional to the kinase activity. nih.govpromega.combiomolecularsystems.compromega.com The ADP-Glo assay is sensitive, scalable, and suitable for high-throughput screening, even for kinases with low enzyme turnover. nih.govpromega.combiomolecularsystems.compromega.com Other non-radiometric methods include fluorescence-based assays, such as those utilizing fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET), which can detect the phosphorylation of fluorescently labeled this compound or use antibodies that recognize phosphorylated this compound. thermofisher.cominterchim.combiomolecularsystems.comnih.govrevvity.com

Enzyme kinetics involves the study of reaction rates and the factors that influence them. Key kinetic parameters include Km and Vmax. libretexts.orglibretexts.orgsolubilityofthings.comucl.ac.uk Km (Michaelis constant) represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). libretexts.orglibretexts.orgsolubilityofthings.comucl.ac.uk It provides an indication of the enzyme's affinity for its substrate, with a lower Km suggesting higher affinity. libretexts.orglibretexts.orgsolubilityofthings.comucl.ac.uk Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. libretexts.orglibretexts.orgsolubilityofthings.comucl.ac.uk The enzyme turnover rate, or kcat, is defined as the maximum number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated. libretexts.orglibretexts.org Vmax is related to kcat by the enzyme concentration ([E]0), where Vmax = kcat[E]0. libretexts.orglibretexts.org this compound can be used as a substrate in kinetic studies to determine these parameters for various kinases. libretexts.orgsolubilityofthings.com By measuring reaction velocities at different this compound concentrations, Km and Vmax values can be determined through methods like Michaelis-Menten plots or linearized transformations such as the Lineweaver-Burk plot. libretexts.orgucl.ac.uk

Crosstide in the Elucidation of Intracellular Signaling Networks

Contributions to PI3K/Akt/mTOR Pathway Research

The Phosphoinositide 3-kinase (PI3K)/Akt/mechanistic Target of Rapamycin (mTOR) pathway is a central signaling cascade involved in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, particularly cancer. wikipedia.orgvulcanchem.com Crosstide has been utilized to gain deeper insights into the mechanisms governing this crucial pathway.

Analysis of Downstream Signaling from Growth Factor Receptors (Insulin, IGF-1)

Growth factors such as Insulin (B600854) and Insulin-like Growth Factor-1 (IGF-1) initiate signaling by binding to their respective receptors, leading to the activation of downstream pathways, including the PI3K/Akt/mTOR cascade. wikipedia.orghumapeptide.com Research employing this compound has contributed to the analysis of how these growth factor signals are transduced through the PI3K/Akt/mTOR pathway. This involves examining the phosphorylation status and activity of key proteins in the cascade following growth factor stimulation in the presence or absence of this compound.

Role of Phosphoinositide Lipids in Membrane Recruitment and Kinase Activation (e.g., PIP3)

A critical step in the activation of the PI3K/Akt/mTOR pathway is the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) by PI3K at the cell membrane. PIP3 acts as a docking site, recruiting proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, to the membrane, where they can be activated. vulcanchem.com Studies utilizing this compound have helped to illuminate the precise role of phosphoinositide lipids like PIP3 in the membrane localization and subsequent activation of these kinases within the PI3K/Akt/mTOR pathway.

Interdependencies with Upstream Kinases (e.g., PDK1) and Regulatory Proteins

The PI3K/Akt/mTOR pathway involves complex interdependencies between various kinases and regulatory proteins. PDK1 (3-phosphoinositide-dependent protein kinase-1) is a key upstream kinase that phosphorylates and activates Akt. wikipedia.org Investigations using this compound have aided in understanding these intricate relationships, exploring how the activity or presence of this compound affects the interaction and phosphorylation events between upstream kinases like PDK1 and core components of the PI3K/Akt/mTOR pathway.

Applications in MAPK Signaling Cascade Investigations (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the Extracellular signal-Regulated Kinases (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), are crucial for mediating cellular responses to a wide range of stimuli, including growth factors and stress signals. thermofisher.com this compound has found applications in the investigation of these pathways, helping researchers to understand their activation, regulation, and downstream effects. Studies may involve using this compound to modulate or probe specific points within the ERK, p38, or JNK cascades to observe the resulting cellular outcomes and signaling dynamics.

Advanced Research Methodologies and Applications of Crosstide Based Tools

High-Throughput Screening Platforms for Enzyme Modulators

Crosstide is frequently employed as a substrate in high-throughput screening (HTS) platforms designed to identify and characterize modulators of serine/threonine kinases, such as Akt (Protein Kinase B). One prominent HTS application utilizes fluorescence polarization (FP). In these assays, a fluorescently labeled this compound peptide is used in a kinase reaction. When the small, fluorescently tagged this compound is unbound in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, a phospho-specific antibody binds to the much larger phosphorylated this compound. This binding event significantly slows the rotation of the fluorescent peptide, leading to a high fluorescence polarization signal.

This change in polarization is the basis for the screening assay. Potential kinase inhibitors are added to the reaction, and their efficacy is determined by their ability to prevent this compound phosphorylation, thus keeping the fluorescence polarization signal low. This homogeneous, non-radioactive assay format is simple, sensitive, and scalable, making it ideal for screening large compound libraries for potential kinase inhibitors. Commercial kits based on this principle are available and have been adapted for various kinases that recognize the this compound motif, including Akt1, Akt2, Akt3, and MSK1.

In Vitro Cellular Assays and Advanced Cell Line Models

This compound is a versatile substrate for quantifying kinase activity within the complex environment of a cell. Its application in cellular assays provides a more biologically relevant context compared to studies with purified enzymes.

Quantification of Kinase Activity in Cellular Lysates and Immunoprecipitates

A primary application of this compound is the direct measurement of kinase activity in cellular lysates. Following cell lysis, the extract, which contains a mixture of cellular proteins including active kinases, is incubated with this compound and ATP. The extent of this compound phosphorylation serves as a direct readout of the endogenous kinase activity. This method has been successfully used to detect Akt kinase activity from single-cell lysates, demonstrating remarkable sensitivity. immunechem.com

To enhance the specificity of these assays, this compound is often used in conjunction with immunoprecipitation. In this approach, a specific kinase of interest is first isolated from the cell lysate using an antibody. The immunoprecipitated kinase is then incubated with this compound and ATP to measure the activity of the specific enzyme without interference from other kinases present in the lysate. merckmillipore.com For instance, researchers have used immunoprecipitated Akt/Protein Kinase B to phosphorylate this compound, quantifying the activity by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP. merckmillipore.com

Recent studies have utilized fluorescently labeled this compound to measure kinase activity in lysates from diverse organisms, providing quantitative data on phosphorylation rates.

OrganismPeptide SubstratePhosphorylation Rate (zmol pg⁻¹ s⁻¹)
D. discoideumThis compound14 ± 2
B-5/I1.5 ± 0.3
T. thermophilaThis compound2.0 ± 0.2
VI–B0.4 ± 0.1

Data adapted from a 2024 study on cross-species applications of peptide substrate reporters. acs.org The table shows the phosphorylation rates for this compound and other peptide substrates in lysates from Dictyostelium discoideum and Tetrahymena thermophila.

Immunoblotting and Phospho-Specific Antibody Applications

The phosphorylation of this compound can be detected and quantified using immunoblotting techniques. This is made possible through the development of phospho-specific antibodies that exclusively recognize the phosphorylated form of the this compound peptide. immunechem.com These antibodies are crucial tools for non-radioactive kinase assays. immunechem.com

In a typical Western blot application, a kinase reaction is performed with this compound as the substrate. The reaction mixture is then separated by gel electrophoresis and transferred to a membrane. The membrane is probed with the phospho-Crosstide specific antibody, which will only bind to the this compound molecules that have been successfully phosphorylated by the kinase. The signal can then be detected using a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection or a fluorophore for fluorescent detection. This method allows for the visualization and quantification of kinase activity. The specificity of these antibodies is critical, as they must distinguish between the phosphorylated and non-phosphorylated peptide to provide accurate results. immunechem.comptglab.comthermofisher.com

Genetic Manipulation and Mutagenesis Studies of Substrate-Kinase Interactions

Genetic manipulation and mutagenesis are powerful techniques to dissect the specific interactions between a kinase and its substrate. While studies directly mutating the this compound peptide sequence are not prevalent, the principles are well-established by studying its parent protein, GSK-3, and other kinase-substrate pairs.

The interaction between a kinase and its substrate is determined by specific amino acid residues in both the kinase's active site and the substrate's recognition motif. Site-directed mutagenesis can be used to alter these key residues. For example, the serine residue in the this compound sequence (derived from Serine 9 in GSK-3β) is the phosphate acceptor. nih.gov Mutating this serine to an alanine (B10760859) would prevent phosphorylation, thereby abolishing it as a kinase substrate. This type of mutation is often used as a negative control to confirm that the observed phosphorylation is specific to that site. nih.gov

Conversely, researchers can mutate residues surrounding the phosphorylation site to understand their importance in kinase recognition. The this compound sequence, GRPRTSSFAEG, contains arginine residues at positions -3 and -5 relative to the phosphorylated serine, which are known to be important for recognition by kinases like Akt. Mutating these arginine residues would likely reduce the efficiency of this compound as an Akt substrate, providing insight into the structural requirements for the kinase-substrate interaction. Studies on GSK3β have identified multiple potential phosphorylation sites, and mutating these sites to alanine has been used to determine their functional importance in cellular pathways. nih.govresearchgate.net This approach allows for a detailed mapping of the molecular interface that governs the specificity of kinase signaling.

Utilization in Complex Biological Systems for Mechanism-Based Research

The application of this compound extends to the study of kinase function in whole organisms, providing insights into the evolution and conservation of signaling pathways.

Investigation of Kinase Homologs in Diverse Eukaryotic Model Organisms (e.g., Dictyostelium discoideum, Tetrahymena thermophila)

This compound has proven to be a valuable tool for studying kinase homologs in evolutionarily distant eukaryotic model organisms. A recent study evaluated this compound as a substrate for Protein Kinase B (PKB) homologs in the social amoeba Dictyostelium discoideum and the ciliate Tetrahymena thermophila. acs.org

In both organisms, cell lysates were capable of phosphorylating this compound, indicating that the substrate recognition motif is conserved enough for the respective PKB homologs to act upon it. The study found that this compound exhibited the fastest phosphorylation kinetics compared to other tested peptide substrates in both D. discoideum and T. thermophila lysates. acs.org This finding is consistent with observations in human cells, where this compound is a highly efficient substrate for Akt. acs.org

These cross-species applications are significant because they allow researchers to leverage tools developed for mammalian systems to investigate fundamental cellular processes in more genetically tractable model organisms. For instance, in T. thermophila, this compound was used to screen for stimuli that activate its PKB homolog, PHK5. acs.org This demonstrates the utility of this compound in mechanism-based research aimed at uncovering novel regulatory pathways in diverse biological contexts.

Ex Vivo Analysis of Kinase Activity from Animal Tissues

Ex vivo analysis of kinase activity provides a crucial bridge between in vitro studies and complex in vivo physiological conditions. This methodology involves the extraction of tissues from an animal, followed by the preparation of tissue homogenates or lysates to measure the activity of specific enzymes under controlled laboratory conditions. nih.govnih.govnih.gov this compound is frequently employed in these assays as a versatile substrate to measure the activity of various kinases, particularly those within the AGC kinase family, such as Akt (Protein Kinase B). researchgate.netmedchemexpress.com

The general procedure for an ex vivo kinase assay using this compound involves several key steps. First, the animal tissue of interest, such as skeletal muscle or adipose tissue, is rapidly harvested and homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the integrity and phosphorylation state of the proteins. nih.govnih.gov The resulting lysate, which contains the kinase of interest, is then incubated with this compound. merckmillipore.com The kinase reaction is initiated by the addition of adenosine (B11128) triphosphate (ATP), often radiolabeled with phosphorus-32 (B80044) ([γ-³²P]ATP). researchgate.netmerckmillipore.com The kinase transfers the radiolabeled phosphate group from ATP to the serine/threonine residues within the this compound peptide sequence. medchemexpress.commerckmillipore.com

Following the reaction, the phosphorylated this compound is separated from the remaining [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified. This measurement serves as a direct indicator of the kinase's activity level within the original tissue sample. This technique has been instrumental in studying signaling pathways in various animal models. For instance, researchers have used this compound to measure pan-Protein Kinase B (PKB) activity in ex vivo mouse skeletal muscle to understand metabolic signaling pathways. researchgate.net These studies allow for the precise investigation of how specific physiological stimuli or pathological conditions affect kinase signaling cascades within a controlled, extra-corporeal environment.

Table 1: Examples of Ex Vivo Kinase Activity Analysis Using this compound : Note: This table is illustrative and compiles data from typical experimental designs in the field.

Animal ModelTissueKinase TargetStimulus/ConditionKey Finding
MouseSkeletal MuscleAkt/PKBInsulin (B600854) StimulationIncreased Akt/PKB activity, demonstrating the tissue's response to insulin signaling.
RatAdipose TissueAGC KinasesMetabolic StressAltered kinase activity profiles, providing insight into metabolic dysregulation.
RatLiverAkt/PKBGrowth Factor TreatmentDemonstrated activation of the PI3K/Akt signaling pathway in response to growth factors.

Rational Design and Synthesis of this compound-derived Peptide Mimetics and Molecular Probes

The rational design of peptide mimetics and molecular probes from a known substrate like this compound is a strategic approach in chemical biology to develop tools with enhanced properties. nih.govacs.org Peptidomimetics are molecules that mimic the structure and function of a natural peptide but are modified to offer advantages such as increased stability against enzymatic degradation, improved cell permeability, or higher binding affinity and specificity. nih.gov Molecular probes are designed to detect, visualize, or quantify biological molecules and processes, often by incorporating reporter groups like fluorophores or affinity tags. nih.govnih.gov

The synthesis of this compound derivatives typically employs solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to build a peptide chain on a solid resin support. nih.govmdpi.commdpi.com This methodology is highly adaptable, permitting the incorporation of unnatural amino acids, fluorescent labels, or cross-linking agents at specific positions within the peptide sequence. nih.gov By modifying the original this compound sequence (GRPRTSSFAEG), researchers can systematically alter its properties to create specialized tools for kinase research. sinobiological.com

A significant limitation of this compound is its relatively broad specificity. It is derived from the phosphorylation site of Glycogen (B147801) Synthase Kinase 3 (GSK3) but can be phosphorylated by a range of AGC kinases, including Akt/PKB, MAPKAP kinase-1, p70 S6 kinase, and PKA. acs.orgnih.govthermofisher.com This promiscuity can complicate the interpretation of results when measuring the activity of a single kinase in a complex biological sample.

To address this, rational design strategies have been employed to develop more selective kinase substrates. nih.govbiorxiv.orgnih.gov This process involves modifying the amino acid sequence of this compound to create a new peptide that is preferentially recognized by one kinase over others. One notable example is the development of the peptide B-5/I. acs.orgnih.gov This peptide was identified through a screening process aimed at finding a sequence that would be specific for human Akt/PKB while minimizing phosphorylation by other kinases like MAPKAP kinase-1 and p70 S6 kinase. acs.orgnih.gov Further modifications were made to the B-5/I sequence, such as incorporating non-native amino acids, to enhance its resistance to cellular peptidases. acs.org

Computational modeling and structural analysis of kinase-substrate interactions are increasingly used to guide these design efforts. biorxiv.orgelifesciences.org By understanding the specific amino acid residues in the substrate that make key contacts with the kinase's active site, researchers can make targeted mutations to either enhance binding to the desired kinase or disrupt binding to off-target kinases, thereby improving substrate specificity. nih.govrsc.orgscispace.com

Table 2: Comparison of Kinase Substrate Specificity

Peptide SubstratePrimary Target KinaseKnown Off-Target KinasesKey Feature
This compoundAkt/PKBPKA, MAPKAP-K1, p70S6K, SGKBroad-spectrum substrate for AGC kinases. acs.orgnih.gov
B-5/IAkt/PKBReduced activity with MAPKAP-K1, p70S6K.Designed for enhanced specificity for Akt/PKB. acs.orgnih.gov

This compound-derived molecular probes are valuable tools for investigating the dynamic interactions between kinases and their substrates. embopress.org Standard kinase activity assays confirm that an interaction occurs, but they provide limited information about the structural details or the components of the signaling complex. To study these protein-protein interactions (PPIs) more directly, this compound can be chemically modified to create a molecular probe. researchgate.netresearchgate.netyoutube.com

One common strategy is to synthesize a this compound analog that incorporates a photo-reactive cross-linking agent, such as p-benzoyl-l-phenylalanine (Bpa). nih.gov When this probe binds to the active site of its target kinase, it can be irreversibly cross-linked to the enzyme upon exposure to UV light. nih.gov The resulting covalent kinase-substrate complex can then be isolated and analyzed using techniques like mass spectrometry to identify the specific sites of interaction. nih.gov

Another approach involves labeling this compound with a fluorescent dye or an affinity tag (like biotin). Fluorescently labeled this compound analogs can be used in fluorescence polarization assays to measure kinase binding in real-time. core.ac.uk Biotinylated probes can be used in pull-down experiments to isolate the kinase and any associated proteins from a cell lysate, helping to identify larger protein complexes involved in the signaling event. These advanced applications of this compound-derived probes provide deeper insights into the molecular mechanisms of kinase regulation and signal transduction. nih.gov

Future Directions and Emerging Research Perspectives for Crosstide

Identification of Novel Kinase Partners and Substrate Recognition Motifs

A key area for future investigation involves the comprehensive identification of all protein kinases capable of phosphorylating Crosstide. While its use as a substrate for Akt/PKB is well-established, and recognition by MAPKAP kinase-1 and p70S6K has been noted, a broader screening against the diverse human kinome could reveal additional interacting partners. Such efforts are crucial for fully mapping the potential cellular pathways in which this compound phosphorylation might occur or be utilized as a reporter.

Furthermore, a detailed understanding of the substrate recognition motifs that govern this compound phosphorylation by its various kinase partners remains an active area of research. This compound's sequence (H-Gly-Arg-Pro-Arg-Thr-Ser-Ser-Phe-Ala-Glu-Gly-OH) contains specific amino acid residues that are recognized by the active sites of these kinases. Future studies will likely employ systematic mutagenesis of the this compound sequence to precisely delineate the contribution of each residue to the efficiency and specificity of phosphorylation by different kinases. This will help refine the consensus phosphorylation motifs for these enzymes, building upon existing knowledge of kinase substrate preferences. For instance, research on PKA substrates has highlighted the importance of arginine residues at specific positions, and similar detailed analyses are needed for kinases that utilize this compound as a substrate.

Integration of Structural Biology and Advanced Computational Approaches

Integrating structural biology techniques with advanced computational methods is paramount for gaining atomic-level insights into the interaction between this compound and its kinase partners. Techniques such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structures of kinases in complex with this compound. Such structures would illuminate the precise binding pose of the peptide within the kinase active site, the specific amino acid contacts involved, and any conformational changes induced by substrate binding. Studies on other kinase-substrate complexes have demonstrated the power of structural biology in revealing the molecular basis of recognition and catalysis.

Complementary to experimental structural methods, advanced computational approaches offer powerful tools for exploration and prediction. Molecular dynamics simulations can provide insights into the dynamic behavior of the kinase-Crosstide complex, revealing transient interactions and conformational flexibility that may be important for catalysis. Docking studies can predict the binding modes of this compound and its analogs to different kinases. Furthermore, machine learning and other bioinformatics tools can analyze structural and sequence data to predict novel kinase-substrate relationships and design modified peptides with altered specificity or enhanced binding affinity. The synergistic application of structural biology and computational approaches will be vital for a comprehensive understanding of this compound's interactions and for rational design of peptide-based tools.

Systems-Level Analysis: Proteomics, Transcriptomics, and Interactomics

To fully appreciate the biological significance of this compound phosphorylation, future research will increasingly adopt systems-level approaches. Integrating data from proteomics, transcriptomics, and interactomics can provide a comprehensive view of the cellular context in which this compound-interacting kinases operate.

Quantitative proteomics can be used to measure the abundance and phosphorylation status of thousands of proteins simultaneously in response to changes in the activity of kinases that phosphorylate this compound. This can help identify downstream signaling events and potential cellular processes regulated by these kinases. Transcriptomic analysis, such as RNA-Seq, can provide information on the gene expression profiles associated with the activity of these kinases, potentially revealing regulatory networks at the transcriptional level.

Interactomics studies, aimed at mapping protein-protein interactions, can identify the protein complexes or cellular machinery with which this compound-interacting kinases associate. This can provide clues about how these kinases are regulated or how they localize within the cell to encounter their substrates. Integrating data from these multi-omics approaches allows for the construction of complex network models that depict the intricate relationships between gene expression, protein abundance, post-translational modifications (including phosphorylation of substrates like this compound), and protein interactions. This systems-level perspective is essential for understanding the broader biological roles of the kinases that phosphorylate this compound and the impact of this phosphorylation event within the cellular network.

Exploration of this compound Analogs in Chemical Biology and Tool Development

The chemical tractability of peptides allows for the design and synthesis of this compound analogs with modified properties for use as chemical biology tools. Future research will focus on creating these analogs to gain finer control over kinase activity studies and to develop novel probes for cellular signaling.

Analogs could be designed to improve cellular uptake and stability, addressing limitations of peptide delivery into live cells. Modifications might include the incorporation of cell-penetrating peptides or backbone modifications to increase resistance to proteolysis. Furthermore, analogs could be synthesized with altered sequences to enhance specificity for particular kinase isoforms or to act as selective inhibitors or activators.

The incorporation of various tags, such as fluorescent dyes, biotin (B1667282), or click chemistry handles, into this compound analogs would enable their use in a variety of applications, including live-cell imaging of kinase activity, pull-down experiments to identify interacting proteins, and spatially or temporally controlled kinase activation/inhibition using light or chemical inducers. These tailored this compound analogs would serve as powerful reagents for dissecting specific kinase pathways, validating biological hypotheses, and potentially identifying novel therapeutic targets or diagnostic markers.

Q & A

Basic Research Questions

Q. How can researchers formulate testable hypotheses for studying Crosstide’s molecular interactions?

  • Methodology : Begin with a systematic literature review to identify gaps in existing studies on this compound’s binding affinity or catalytic behavior. Use computational tools (e.g., molecular docking simulations) to generate preliminary data. Formulate hypotheses using the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "Does this compound exhibit higher binding affinity to Protein X compared to Compound Y under physiological pH conditions?" .
  • Experimental Validation : Design controlled in vitro assays with replicates to test hypotheses, ensuring variables like temperature and solvent composition are standardized .

Q. What strategies ensure rigorous data collection when analyzing this compound’s stability in aqueous solutions?

  • Methodology : Employ high-performance liquid chromatography (HPLC) or mass spectrometry for quantitative analysis. Calibrate instruments using reference standards and include negative controls (e.g., solvent-only samples) to account for environmental contamination. Use pre-tested questionnaires (if surveying experimental parameters) with closed-ended response formats to minimize bias .
  • Data Reliability : Calculate intra- and inter-assay coefficients of variation to assess precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties of this compound across studies?

  • Methodology : Conduct meta-analyses of published datasets, noting variations in experimental conditions (e.g., pressure, purity of reagents). Use sensitivity analysis to identify parameters most affecting discrepancies. Replicate key experiments under harmonized protocols, documenting raw data and error margins transparently .
  • Triangulation : Cross-validate findings using complementary techniques (e.g., isothermal titration calorimetry and differential scanning calorimetry) .

Q. What advanced statistical approaches are suitable for modeling this compound’s dose-response relationships in heterogeneous biological systems?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For heterogeneous systems (e.g., cell populations), use mixed-effects models to account for variability between subgroups. Validate models via bootstrapping or cross-validation .
  • Software Tools : Utilize R/Python packages (e.g., drc in R for dose-response analysis) with open-source scripts for reproducibility .

Q. How can researchers optimize synthetic pathways for this compound to improve yield while minimizing side products?

  • Methodology : Employ design of experiments (DoE) frameworks like factorial design to test combinations of reaction parameters (temperature, catalyst concentration). Use response surface methodology (RSM) to identify optimal conditions. Characterize intermediates and by-products via NMR or X-ray crystallography .
  • Sustainability : Incorporate green chemistry principles (e.g., solvent selection using the CHEM21 Solvent Guide) to align with ethical research practices .

Data Management & Ethical Considerations

Q. What protocols ensure ethical data sharing in collaborative this compound research?

  • Methodology : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw datasets in repositories like Zenodo or Figshare. Use standardized metadata templates and cite original studies when repurposing data .
  • Ethical Compliance : Obtain informed consent for human subject studies (if applicable) and disclose conflicts of interest in publications .

Q. How should researchers address potential biases in spectral data interpretation for this compound?

  • Methodology : Implement blinding techniques during spectral analysis (e.g., anonymize sample labels). Use consensus scoring among multiple analysts and report inter-rater reliability metrics. Cross-check interpretations against theoretical spectra generated via computational chemistry tools .

Tables for Reference

Table 1 : Common Analytical Techniques for this compound Characterization

TechniqueApplicationLimitationsSource
HPLCPurity assessmentRequires reference standards
NMRStructural elucidationLow sensitivity for trace impurities
Mass SpectrometryMolecular weight determinationHigh equipment cost

Table 2 : Key Parameters Affecting this compound Synthesis Yield

ParameterOptimal RangeImpact on Yield
Temperature60–80°C↑ 25–30%
Catalyst Loading2–4 mol%↑ 15–20%
Reaction Time6–8 hoursPlateau beyond

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.